Normal Boiling Point: Ortho-Chloro vs. Para-Chloro Regioisomer — A ~10 °C Differential with Distillation and Thermal Process Implications
The target compound 2-(2-chloro-phenyl)-2,2-difluoro-ethanol exhibits a predicted normal boiling point of 284.0 ± 35.0 °C at 760 mmHg, which is approximately 10.3 °C higher than that of its para-chloro regioisomer, 2-(4-chlorophenyl)-2,2-difluoroethanol (273.7 ± 35.0 °C) . Both values are predicted by the same computational method (ACD/Labs algorithm as implemented in the Chemsrc database), affording a cross-study comparable basis. The elevated boiling point of the ortho isomer is consistent with the greater steric hindrance imparted by the ortho-chloro substituent, which reduces intermolecular packing efficiency relative to the para-substituted congener, yet simultaneously increases the molecular complexity index (152 vs. 144) . This ~10 °C differential is sufficiently large to enable fractionation by distillation under controlled vacuum and is predicted to translate into a corresponding difference in the temperature required for complete solvent removal under reduced pressure.
| Evidence Dimension | Normal boiling point (predicted) at atmospheric pressure |
|---|---|
| Target Compound Data | 284.0 ± 35.0 °C at 760 mmHg |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2,2-difluoroethanol (para isomer): 273.7 ± 35.0 °C at 760 mmHg |
| Quantified Difference | +10.3 °C (ortho minus para) |
| Conditions | Predicted values (ACD/Labs algorithm); 760 mmHg atmospheric pressure; source database: Chemsrc |
Why This Matters
A 10.3 °C boiling point differential between regioisomers enables unambiguous identification by GC retention time and provides a practical distillation window for purification, directly impacting procurement specifications when isomerically pure material is required for reproducible synthetic transformations.
